molecular formula C24H28N8O7S2 B12294626 CUDC-907 mesylate CAS No. 1401998-36-4

CUDC-907 mesylate

货号: B12294626
CAS 编号: 1401998-36-4
分子量: 604.7 g/mol
InChI 键: CFLAKAHRZMPILU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

CUDC-907 mesylate, also known as Fimepinostat, is a first-in-class, orally available small molecule dual inhibitor that concurrently targets phosphoinositide 3-kinase (PI3K) and histone deacetylase (HDAC) enzymes . Its unique mechanism is designed to disrupt multiple oncogenic signaling pathways critical for cancer cell proliferation and survival, and preclinical data suggest its anti-tumor activity can be more potent than single-target inhibitors . This dual action is particularly relevant in research areas involving hematological malignancies and solid tumors with specific genetic drivers. In research models, CUDC-907 has demonstrated robust pro-apoptotic and anti-proliferative effects. It has been shown to induce apoptosis in acute myeloid leukemia (AML) cell lines and primary samples, an effect partially mediated by Mcl-1, Bim, and c-Myc, while also causing downregulation of CHK1, Wee1, and RRM1, and induction of DNA damage . Notably, it has shown promising activity in relapsed/refractory Diffuse Large B-cell Lymphoma (DLBCL), including in models with MYC alterations, which are associated with poor prognosis . A recent high-throughput drug screening study identified CUDC-907 as a highly potent candidate for a special subtype of B-cell precursor acute lymphoblastic leukemia (BCP-ALL) driven by MEF2D fusions, where it effectively induced lethality in fusion-expressing cells and showed efficacy in patient-derived xenograft models . Further research has also explored its potential beyond direct cytotoxicity. In neuroendocrine tumor models, CUDC-907 was found to increase the uptake of meta-iodobenzylguanidine (mIBG), suggesting a potential application in improving theranostic strategies . The recommended phase 2 dose from clinical trials is 60 mg on a schedule of five days on/two days off (5/2) in 21-day cycles . CUDC-907 is for research use only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





属性

CAS 编号

1401998-36-4

分子式

C24H28N8O7S2

分子量

604.7 g/mol

IUPAC 名称

N-hydroxy-2-[[2-(6-methoxy-3-pyridinyl)-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl]methyl-methylamino]pyrimidine-5-carboxamide;methanesulfonic acid

InChI

InChI=1S/C23H24N8O4S.CH4O3S/c1-30(23-25-11-15(12-26-23)22(32)29-33)13-16-9-17-19(36-16)21(31-5-7-35-8-6-31)28-20(27-17)14-3-4-18(34-2)24-10-14;1-5(2,3)4/h3-4,9-12,33H,5-8,13H2,1-2H3,(H,29,32);1H3,(H,2,3,4)

InChI 键

CFLAKAHRZMPILU-UHFFFAOYSA-N

规范 SMILES

CN(CC1=CC2=C(S1)C(=NC(=N2)C3=CN=C(C=C3)OC)N4CCOCC4)C5=NC=C(C=N5)C(=O)NO.CS(=O)(=O)O

产品来源

United States

准备方法

Synthesis of CUDC-907 Free Base

The free base is prepared via a multi-step sequence:

  • Morpholino-triazine intermediate : Reacting 2-chloro-4,6-dimorpholino-1,3,5-triazine with a substituted aniline derivative under basic conditions (e.g., potassium carbonate in tetrahydrofuran) yields the PI3K-targeting scaffold.
  • Hydroxamate incorporation : The hydroxamate group is introduced through a coupling reaction between the triazine intermediate and a hydroxylamine-containing linker. This step requires controlled pH (6.5–7.5) and low temperatures (0–5°C) to prevent premature hydrolysis.
  • Final deprotection : A catalytic hydrogenation step removes protecting groups (e.g., benzyl or tert-butoxycarbonyl) from the hydroxamate functionality.

Mesylate Salt Formation

The free base is converted to this compound by dissolving it in a polar aprotic solvent (e.g., acetone or ethyl acetate) and treating it with methanesulfonic acid at a 1:1 molar ratio. Crystallization is induced via anti-solvent addition (e.g., heptane), yielding a white crystalline solid with >99% purity.

Optimization of Reaction Conditions

Critical parameters influencing yield and purity during synthesis include:

Parameter Optimal Range Impact on Product Quality
Reaction Temperature 0–5°C (Step 2) Prevents hydroxamate degradation
Solvent System THF/Water (9:1 v/v) Enhances intermediate solubility
Acid Equivalents 1.05–1.10 eq Minimizes residual free base
Crystallization Time 12–16 hours Improves crystal lattice integrity

Key findings :

  • Excess methanesulfonic acid (>1.1 eq) leads to hygroscopic impurities.
  • Slow cooling during crystallization (0.5°C/min) increases polymorphic stability.

Analytical Characterization and Quality Control

Purity Assessment

  • HPLC : Reverse-phase C18 column (5 µm, 250 × 4.6 mm) with UV detection at 254 nm. Mobile phase: 0.1% trifluoroacetic acid in acetonitrile/water (gradient elution). Retention time: 8.2 ± 0.3 min for this compound.
  • NMR : $$ ^1H $$ NMR (400 MHz, DMSO-$$d_6$$): δ 8.45 (s, 1H, triazine), 3.70–3.55 (m, 8H, morpholine), 2.30 (s, 3H, mesylate).

Solid-State Characterization

  • XRPD : Distinct peaks at 2θ = 12.5°, 15.8°, and 24.3° confirm the crystalline mesylate form.
  • DSC : Endothermic peak at 178–182°C corresponds to melting without decomposition.

Scale-Up Challenges and Industrial Adaptations

Transitioning from laboratory-scale synthesis (1–10 g) to kilogram-scale production introduces challenges:

  • Heat dissipation : Exothermic reactions during hydroxamate coupling require jacketed reactors with precise temperature control.
  • Filtration efficiency : Large-scale crystallization necessitates continuous rotary vacuum filtration to maintain particle size distribution (target: 50–100 µm).
  • Residual solvent control : Strict adherence to ICH Q3C guidelines ensures acetone and heptane levels remain below 500 ppm.

Regulatory Considerations and Batch Consistency

Pharmaceutical-grade this compound must comply with:

  • ICH Q6A Specifications : ≥99.5% purity (HPLC), ≤0.15% single unknown impurity.
  • Stability Testing : Accelerated conditions (40°C/75% RH for 6 months) show <2% degradation, supporting a 24-month shelf life at 25°C.

化学反应分析

CUDC-907 甲磺酸盐会经历各种化学反应,包括:

科学研究应用

Hepatocellular Carcinoma

CUDC-907 has shown significant promise as an anti-hepatocarcinoma agent. Research indicates that it effectively inhibits the growth of hepatocellular carcinoma cells both in vitro and in vivo. Key findings include:

  • Inhibition of the PI3K/AKT/mTOR pathway : This pathway is crucial for cancer cell survival and proliferation. CUDC-907 disrupts this signaling cascade, leading to reduced viability of cancer cells .
  • Downregulation of c-Myc : A well-known oncogene, c-Myc is implicated in many cancers. The suppression of c-Myc expression contributes to the anti-tumor effects observed with CUDC-907 .

Acute Myeloid Leukemia

In the context of acute myeloid leukemia, CUDC-907 has demonstrated enhanced efficacy when combined with venetoclax, a drug used to treat this type of leukemia. Notable results from studies include:

  • Synergistic effects : The combination treatment leads to increased apoptosis in AML cell lines and primary patient samples. CUDC-907 enhances the activity of venetoclax by altering protein levels associated with apoptosis .
  • Reduction in DNA damage response proteins : By downregulating CHK1 and Wee1, CUDC-907 facilitates greater DNA damage, contributing to the induction of apoptosis .

Senolytic Properties

Recent studies have suggested that CUDC-907 may possess senolytic properties, selectively inducing apoptosis in senescent cells driven by p53 expression. This characteristic could have significant implications for aging-related diseases:

  • Selective targeting : CUDC-907 effectively reduces the viability of senescent cells while sparing proliferating cells, indicating a potential therapeutic window for treating conditions associated with cellular senescence .
  • Mechanistic insights : The drug's ability to increase p53 levels while reducing pro-survival proteins suggests a novel approach to targeting senescent cells in various pathological conditions .

Summary of Research Findings

The following table summarizes key findings from various studies on CUDC-907 mesylate:

Application Area Key Findings References
Hepatocellular CarcinomaInhibits PI3K/AKT/mTOR pathway; downregulates c-Myc; induces apoptosis in liver cancer cells
Acute Myeloid LeukemiaSynergizes with venetoclax; alters Bim/Mcl-1 levels; enhances DNA damage response leading to increased apoptosis
Senolytic PropertiesSelectively induces death in p53-driven senescent cells; potential for treating age-related diseases

Clinical Trials and Future Directions

CUDC-907 is currently undergoing clinical trials to evaluate its safety and efficacy across various cancer types, including diffuse large B-cell lymphoma. Preliminary results indicate that it is well-tolerated and shows anti-tumor activity across different dosing schedules . Continued research into its applications could lead to new therapeutic strategies for challenging malignancies and conditions associated with cellular senescence.

作用机制

CUDC-907 甲磺酸盐通过抑制组蛋白脱乙酰酶和磷脂酰肌醇 3 激酶的活性发挥作用。这种双重抑制破坏了参与癌细胞增殖和存活的多个信号通路。 具体而言,它下调了 c-Myc 的表达,c-Myc 是细胞生长和凋亡的关键调节因子,并诱导癌细胞的细胞周期停滞和凋亡 .

相似化合物的比较

Table 1. Comparative IC50 Values in HCC Models

Compound Cell Line/Model IC50 (nM) Reference
CUDC-907 HuH-7 4.573
CUDC-907 Primary HCC (patient) 1.7–130.03
Sorafenib HuH-7 >5,000

CUDC-907 vs. SAHA (HDAC Inhibitor) and GDC-0941 (PI3K Inhibitor)

CUDC-907 demonstrated enhanced potency over the combination of vorinostat (SAHA, a pan-HDAC inhibitor) and GDC-0941 (a PI3K inhibitor). In AML cells, the combination of SAHA + GDC-0941 showed synergistic apoptosis induction but required higher half-maximal effective concentrations (EC50) compared to CUDC-907 alone. For example, the EC50 for SAHA + GDC-0941 was 2.5–5.0 μM, whereas CUDC-907 achieved similar effects at 0.1–0.5 μM . This highlights the advantage of CUDC-907’s hybrid structure in simultaneously engaging both targets, reducing off-target toxicity and enhancing bioavailability.

CUDC-907 vs. Mono-Target HDAC or PI3K Inhibitors

HDAC Inhibitors (e.g., Vorinostat, Panobinostat)

CUDC-907’s HDAC inhibitory activity drives histone hyperacetylation (e.g., H3K9ac, H3K27ac), similar to vorinostat . However, its dual mechanism provides added benefits:

  • In pancreatic cancer, CUDC-907 downregulates c-Myc and inhibits AKT phosphorylation, which single-target HDAC inhibitors fail to achieve .
  • In corticotroph adenomas, CUDC-907 reduced ACTH secretion primarily via HDAC inhibition but also suppressed cell viability through PI3K blockade, a dual effect absent in mono-HDAC inhibitors .

PI3K Inhibitors (e.g., Idelalisib, Copanlisib)

While PI3K inhibitors primarily target the PI3K/AKT/mTOR axis, CUDC-907’s dual action amplifies antitumor effects:

  • In neuroblastoma, CUDC-907 inhibited PI3K/AKT signaling (reducing p-AKT, p-PI3K) while inducing histone hyperacetylation, leading to cell cycle arrest (G2/M phase) and apoptosis .

Table 2. Mechanism-Based Advantages Over Single-Target Agents

Mechanism CUDC-907 Effect Single-Tagent Limitation Reference
HDAC + PI3K inhibition Synergistic c-Myc downregulation No c-Myc suppression (HDAC-only)
HDAC + PI3K inhibition Dual blockade of survival pathways (e.g., AKT/mTOR) Compensatory pathway activation
HDAC inhibition Enhanced TRAIL-induced apoptosis via DR5 upregulation Limited apoptosis with HDAC-only

生物活性

CUDC-907, also known as Fimepinostat, is a novel compound that acts as a dual inhibitor of histone deacetylases (HDACs) and phosphatidylinositol 3-kinase (PI3K). This article explores its biological activity, focusing on its mechanisms, efficacy in clinical trials, and potential therapeutic applications.

CUDC-907 exerts its effects primarily through the inhibition of HDACs and PI3K pathways. The compound has been shown to target multiple isoforms of HDACs, including HDAC1, HDAC2, HDAC3, HDAC6, and others with varying inhibitory concentrations (IC50). Specifically, it demonstrates the following IC50 values:

TargetIC50 (nM)
PI3Kα19
PI3Kβ54
PI3Kδ39
PI3Kγ311
HDAC11.7
HDAC25
HDAC31.8
HDAC627
HDAC102.8
HDAC115.4

This multi-target inhibition is significant as it allows CUDC-907 to modulate several cellular pathways involved in cancer cell proliferation and survival, making it a promising candidate for cancer therapy .

Phase 1 and Phase 2 Trials

CUDC-907 has been evaluated in clinical settings for various malignancies, particularly in patients with relapsed or refractory diffuse large B-cell lymphoma (DLBCL) and high-grade B-cell lymphoma. In a Phase 1 study, the compound demonstrated efficacy in patients with increased MYC protein expression or MYC gene alterations. The results indicated an overall response rate (ORR) of approximately 15% for patients with MYC-IHC ≥40% .

In a subsequent Phase 2 trial involving 66 eligible patients , the ORR improved to 22% among those with MYC-altered disease. Notably, some patients maintained responses for up to two years . These findings suggest that CUDC-907 may be particularly effective when used in combination with biomarker-based patient selection strategies.

Biological Activity in Preclinical Studies

Preclinical studies have highlighted the compound's ability to enhance the expression of various host defense peptides (HDPs), which are crucial for antimicrobial activity. For instance, CUDC-907 was shown to induce significant upregulation of AvBD9 mRNA expression in chicken macrophage cell lines in a dose-dependent manner. At a concentration of 5 μM , it triggered nearly a 1000-fold increase in AvBD9 expression, outperforming other compounds tested .

Comparative Efficacy

In comparative studies with other inhibitors such as mocetinostat and triciribine, CUDC-907 displayed superior potency in inducing AvBD9 mRNA expression:

CompoundConcentration (μM)Fold Change (AvBD9)
CUDC-9075~1000
Mocetinostat5~1000
Triciribine5Lower than CUDC-907

These results underscore the potential of CUDC-907 not only as an anticancer agent but also as a modulator of immune responses .

常见问题

Q. What molecular targets and pathways are inhibited by CUDC-907, and how can researchers validate these mechanisms experimentally?

CUDC-907 is a dual inhibitor of histone deacetylases (HDACs) and phosphatidylinositol 3-kinase (PI3K). To validate target engagement:

  • HDAC inhibition : Measure histone H3 acetylation (Ac-H3) via Western blot in treated vs. untreated cells .
  • PI3K inhibition : Monitor phosphorylation of downstream effectors (e.g., AKT, S6K) using phospho-specific antibodies .
  • Use isoform-specific assays (e.g., HDAC6 vs. class I HDACs) to clarify selectivity .

Q. What in vitro assays are optimal for assessing CUDC-907’s cytotoxic effects in cancer cell lines?

  • Proliferation : CCK-8 or MTT assays over 72 hours (IC50 values range 0.7–120 nM) .
  • Apoptosis : Annexin V/PI staining with flow cytometry; validate via caspase-3/PARP cleavage .
  • Migration/Invasion : Wound healing and Matrigel assays to evaluate metastatic potential .

Q. How should researchers address variability in CUDC-907’s efficacy across cancer subtypes?

Stratify cell lines by genetic drivers (e.g., MYCN amplification in neuroblastoma or c-Myc expression in lymphoma ). Use RNA-seq or proteomics to identify resistance markers (e.g., Bcl-2 family proteins ).

Advanced Research Questions

Q. What experimental designs are recommended to analyze synergistic effects of CUDC-907 with other therapies (e.g., venetoclax)?

  • Dose-response matrices : Use Chou-Talalay combination indices to quantify synergy .
  • Mechanistic overlap : Co-treatment in AML models reduces Mcl-1 and increases Bim, enhancing venetoclax-induced apoptosis . Validate via siRNA knockdown of Mcl-1/Bim .
  • In vivo models : Administer CUDC-907 (25–100 mg/kg orally) with venetoclax in xenografts; monitor tumor volume and survival .

Q. How can conflicting data on CUDC-907’s impact on pro-survival pathways (e.g., PI3K vs. HDAC dominance) be resolved?

  • Pharmacodynamic profiling : Time-course experiments to distinguish early PI3K/AKT inhibition (30 minutes) from delayed HDAC effects (24–48 hours) .
  • Isoform-specific inhibitors : Compare CUDC-907 to panobinostat (HDAC inhibitor) and BKM-120 (PI3K inhibitor) to dissect pathway contributions .

Q. What biomarkers are predictive of CUDC-907 response in solid vs. hematologic malignancies?

  • Solid tumors : MYCN status in neuroblastoma ; DR5 expression in breast cancer .
  • Lymphoma : c-Myc protein levels and PI3K pathway activation (pS6, p4EBP1) .
  • AML : Baseline c-Myc and Bcl-2 family protein expression .

Q. How should researchers optimize in vivo dosing schedules to balance efficacy and toxicity?

  • Toxicity thresholds : In mice, doses >150 mg/kg cause weight loss; 25–60 mg/kg is tolerated in phase I trials .
  • Intermittent dosing : 5 days on/2 days off reduces gastrointestinal toxicity while maintaining target inhibition .

Methodological Guidance

Q. What statistical approaches are suitable for analyzing qPCR data in CUDC-907-treated samples?

Use the 2^(-ΔΔCt) method for relative quantification of gene expression (e.g., Bim, c-Myc). Normalize to housekeeping genes (e.g., GAPDH) and include technical replicates .

Q. How can proteomic or transcriptomic datasets be leveraged to identify off-target effects of CUDC-907?

Perform SILAC-based mass spectrometry or RNA-seq on treated vs. untreated cells. Focus on pathways like JAK/STAT or MAPK, which are indirectly modulated by dual HDAC/PI3K inhibition .

Q. What controls are essential when evaluating CUDC-907’s impact on the tumor microenvironment (TME)?

  • Stromal co-cultures : Use primary CLL cells with stromal cells to assess cytokine/chemokine suppression .
  • In vivo controls : Include vehicle and single-agent (e.g., rituximab) arms in lymphoma models .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。